3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group at the 3-position, an iodine atom at the 4-position, a methyl group at the 1-position, and a vinyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with arylhydrazines can lead to the formation of pyrazole derivatives . The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes have also been reported for the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and cost-effective methods. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup . Additionally, the use of nano-catalysts, such as Nano-ZnO, has been shown to provide regioselective synthesis of pyrazoles .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole include other pyrazole derivatives, such as:
- 3-Cyclohexyl-4-iodo-1-methyl-1H-pyrazole
- 3-Cyclohexyl-4-iodo-1-methyl-5-ethyl-1H-pyrazole
- 3-Cyclohexyl-4-iodo-1-methyl-5-propyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group at the 5-position and the iodine atom at the 4-position makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
1956379-11-5 |
---|---|
Molekularformel |
C12H17IN2 |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
3-cyclohexyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C12H17IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3 |
InChI-Schlüssel |
FKMMEOLPXKARRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2CCCCC2)I)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.